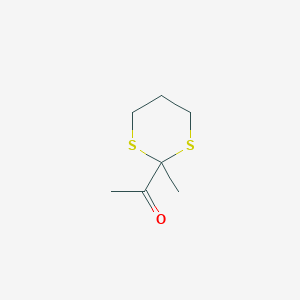
Theophylline, 8-(hexylthio)dithio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-(hexylthio)dithio- is a derivative of theophylline, a well-known methylxanthine drug Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(hexylthio)dithio- typically involves the introduction of hexylthio and dithio groups to the theophylline molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and thiolation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Theophylline, 8-(hexylthio)dithio- would likely involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Theophylline, 8-(hexylthio)dithio- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the hexylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
科学的研究の応用
Chemistry: It can be used as a model compound to study the effects of thio and dithio groups on the chemical reactivity and stability of xanthine derivatives.
Biology: The compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research could explore its potential as a therapeutic agent, particularly in the treatment of respiratory diseases or other conditions where theophylline is already used.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of Theophylline, 8-(hexylthio)dithio- would likely involve similar pathways to theophylline, including:
Phosphodiesterase Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: Blocking adenosine receptors, which can result in bronchodilation and other physiological effects.
Histone Deacetylase Activation: Potentially activating histone deacetylase, which can influence gene expression and inflammatory responses.
類似化合物との比較
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator effects.
Caffeine: A well-known stimulant with structural similarities to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
The addition of hexylthio and dithio groups to theophylline makes Theophylline, 8-(hexylthio)dithio- unique in terms of its chemical properties and potential applications. These modifications can alter its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
6466-22-4 |
|---|---|
分子式 |
C13H20N4S3 |
分子量 |
328.5 g/mol |
IUPAC名 |
8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
InChIキー |
RXZYZHOMSDJHTF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


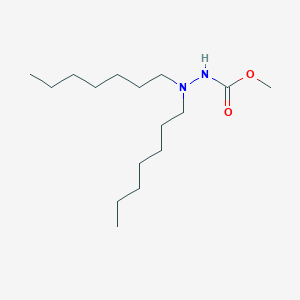
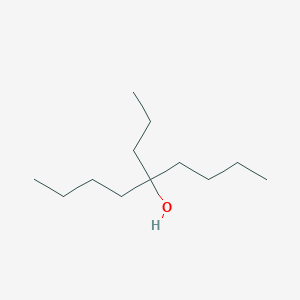
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)

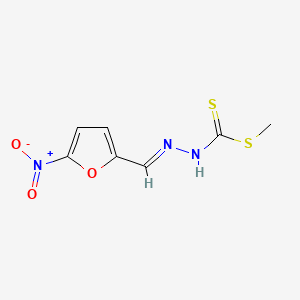
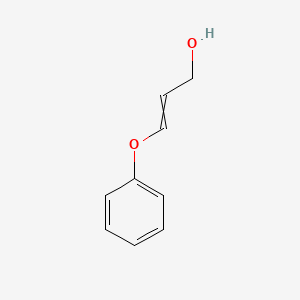
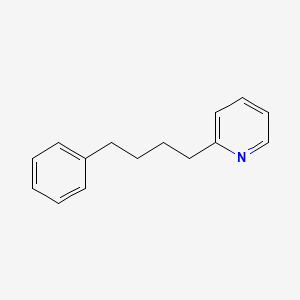


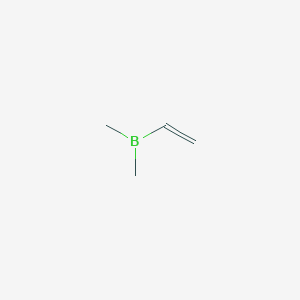
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
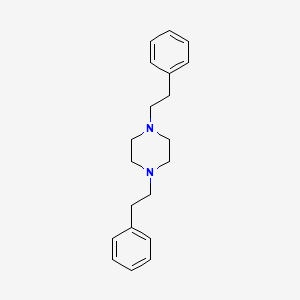
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
